molecular formula C25H23N3O5 B7695229 N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide

N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide

Cat. No.: B7695229
M. Wt: 445.5 g/mol
InChI Key: OGIMMMLOLJHLCK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxyphenyl group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The oxadiazole intermediate is then coupled with a benzamide derivative through nucleophilic substitution or other coupling reactions.

    Introduction of Substituents: The ethoxy and methoxy groups are introduced through etherification reactions using appropriate alkyl halides and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the aromatic substituents play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)acrylamide
  • 4-methoxy-N-(3-methoxyphenyl)benzamide
  • N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide

Uniqueness

N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-3-31-20-14-10-18(11-15-20)26-25(29)21-6-4-5-7-22(21)32-16-23-27-24(28-33-23)17-8-12-19(30-2)13-9-17/h4-15H,3,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIMMMLOLJHLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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